molecular formula C19H17N5O3 B2839882 6-benzyl-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888427-11-0

6-benzyl-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2839882
CAS No.: 888427-11-0
M. Wt: 363.377
InChI Key: UTKSZZASXFZXLY-UHFFFAOYSA-N
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Description

6-Benzyl-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. The compound features a benzyl group at position 6 and a 3,4-dimethoxyphenyl substituent at position 3 of the triazole ring. Its molecular formula is C₂₁H₁₉N₅O₃, with a molecular weight of 389.41 g/mol (calculated based on analogous compounds in ). The 3,4-dimethoxy substitution on the phenyl ring enhances lipophilicity and may influence binding interactions with biological targets, as seen in related antiviral and antitumor agents .

This scaffold is part of a broader class of [1,2,3]triazolo[4,5-d]pyrimidin-7-ones, which are notable for their structural similarity to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism .

Properties

IUPAC Name

6-benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-26-15-9-8-14(10-16(15)27-2)24-18-17(21-22-24)19(25)23(12-20-18)11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKSZZASXFZXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with formamide or formic acid.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a cyclization reaction involving suitable precursors such as aminopyrimidines.

    Introduction of Substituents: The benzyl and dimethoxyphenyl groups are introduced through nucleophilic substitution reactions using benzyl halides and dimethoxyphenyl halides, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethoxyphenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Benzyl halides, dimethoxyphenyl halides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

6-benzyl-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of 6-benzyl-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of kinase activity and the modulation of downstream signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-benzyl-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one are compared below with key analogs from the literature:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents Molecular Formula Key Features Biological Activity Reference
This compound 6-Benzyl, 3-(3,4-dimethoxyphenyl) C₂₁H₁₉N₅O₃ High lipophilicity due to dimethoxy group; purine-like core Antiviral (theoretical, based on SAR)
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one Oxadiazole ring, 3-methoxybenzyl C₂₃H₂₁N₇O₅ Increased steric bulk; oxadiazole enhances metabolic stability Not reported; structural analog for enzyme inhibition
3-(4-Bromobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 4-Bromobenzyl C₁₁H₉BrN₅O Halogen substitution improves target affinity Antiviral (CHIKV EC₅₀: ~10 µM)
3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazinyl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one Piperazinyl-ethyl chain C₂₅H₂₇N₇O₄ Extended side chain for solubility modulation Potential CNS activity (structural similarity to adenosine receptor ligands)
4-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one-7(6H)-thione Methyl, thione C₅H₅N₅OS Thione group enhances metal coordination Low cytotoxicity; antitumor activity (IC₅₀: >20 µg/mL)

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • The 3,4-dimethoxyphenyl group in the target compound likely improves membrane permeability compared to simpler aryl substitutions (e.g., 3-methoxybenzyl in ) .
  • Halogenated analogs (e.g., 4-bromobenzyl in ) exhibit stronger antiviral activity against Chikungunya virus (CHIKV), suggesting halogen interactions with viral nsP1 targets .

Role of Heterocyclic Additions :

  • The oxadiazole ring in increases molecular weight and may enhance metabolic stability but reduces solubility .
  • Thione derivatives () show low toxicity but require higher concentrations for efficacy, limiting therapeutic utility .

The purine-mimetic core is critical for binding to viral polymerases and adenosine receptors across analogs .

Biological Activity

6-benzyl-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications in various fields such as oncology and infectious diseases.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyrimidine ring, along with benzyl and dimethoxyphenyl substituents. These structural elements contribute to its unique chemical properties and biological activities.

PropertyValue
IUPAC Name6-benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Molecular FormulaC19H17N5O3
Molecular Weight357.37 g/mol
CAS Number888427-11-0

The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a potential candidate for cancer therapeutics.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), HT-29 (colon cancer).
  • IC50 Values : The compound showed IC50 values ranging from 20 nM to 60 nM across different cell lines, indicating potent anticancer activity.

Anti-Tubercular Activity

In addition to its anticancer properties, this compound has also been evaluated for anti-tubercular activity. Research indicates that it may inhibit the growth of Mycobacterium tuberculosis with IC90 values comparable to established anti-tubercular agents.

CompoundIC90 (μM)Cell Line
6-benzyl-3-(3,4-dimethoxyphenyl)-3H,6H,7H-triazolo[4,5-d]pyrimidin-7-one40.32Mycobacterium tuberculosis H37Ra

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against various cancer cell lines revealed that it significantly inhibited cell proliferation. The study highlighted the importance of the triazolo-pyrimidine scaffold in enhancing anticancer potency.

Case Study 2: Tuberculosis Treatment

Another investigation focused on the compound's potential in treating tuberculosis. The results indicated that it could serve as a viable alternative or adjunct to current therapies for drug-resistant strains of Mycobacterium tuberculosis.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 6-benzyl-3-(3,4-dimethoxyphenyl)triazolopyrimidin-7-one, and how can purity be maximized?

The synthesis of triazolopyrimidine derivatives typically involves cyclization and substitution reactions. For example:

  • Step 1 : Condensation of substituted benzylamines with pyrimidine precursors under acidic or basic conditions to form the triazole ring .
  • Step 2 : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic aromatic substitution (e.g., using Pd-catalyzed cross-coupling) .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) achieves >95% purity. Recrystallization in ethanol/water mixtures is also effective .

How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole protons at δ 8.2–8.5 ppm) .
  • X-ray Crystallography : Resolves the fused triazole-pyrimidine core and substituent orientations. Intramolecular hydrogen bonds (e.g., C–H⋯N) stabilize the structure .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 417.12) .

What are the key physicochemical properties influencing solubility and formulation?

  • LogP : Predicted ~2.5 (via ChemDraw), indicating moderate lipophilicity.
  • Solubility : Poor aqueous solubility (<0.1 mg/mL); DMSO or PEG-400 enhances solubility for in vitro assays .
  • Stability : Degrades under strong acidic/basic conditions; store at −20°C in inert atmosphere .

Advanced Research Questions

How do structural modifications (e.g., substituent variations) impact biological activity?

Modification SiteExample SubstituentObserved EffectReference
Benzyl group (C6)4-Fluorobenzyl↑ Cytotoxicity (IC50_{50} 1.2 µM vs. 3.8 µM for parent)
Methoxy (C3')Nitro group↓ Solubility but ↑ kinase inhibition
Triazole coreOxadiazole replacementAlters binding to ATP pockets

Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like CDK2 or PARP1. Validate via enzyme inhibition assays .

How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Issue : In vitro IC50_{50} of 0.5 µM against cancer cells vs. no efficacy in murine xenografts.
  • Analysis :
    • Check metabolic stability (e.g., liver microsome assays). Poor stability (t1/2_{1/2} < 15 min) explains in vivo failure .
    • Optimize pharmacokinetics via prodrug strategies (e.g., esterification of methoxy groups) .

What computational tools are effective for predicting SAR and off-target effects?

  • DFT Calculations : B3LYP/6-311G(d,p) level maps electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Machine Learning : Train models on ChEMBL data to predict ADMET properties .
  • Molecular Dynamics : Simulate binding to human serum albumin to assess plasma protein binding .

Notes

  • Advanced questions emphasize mechanistic analysis and computational integration.
  • Structural analogs (e.g., ) guide hypothesis generation for SAR studies.

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